5-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-1-benzothiophene-3-sulfonamide
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Overview
Description
5-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-1-benzothiophene-3-sulfonamide is a useful research compound. Its molecular formula is C12H14ClNO3S2 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis often begins with the formation of the benzothiophene core. Chlorination and sulfonamide introduction typically follow. Common reagents include thionyl chloride for chlorination and a variety of sulfonamide coupling agents. Conditions vary, often requiring controlled temperatures and pH levels.
Industrial Production Methods: : Large-scale synthesis may utilize continuous flow chemistry to ensure consistent quality and yield. Optimized reaction conditions ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Reagents such as potassium permanganate (for oxidation), hydrogen (for reduction), and various nucleophiles (for substitution) are often used.
Major Products Formed: : Depending on the reaction, products can include modified benzothiophene derivatives, dechlorinated compounds, and various sulfonamide analogs.
Scientific Research Applications
Chemistry: : Used as a reagent in synthetic organic chemistry, particularly in the formation of novel heterocyclic compounds.
Biology: : Investigated for its potential role in biological assays as a modulator of enzymatic activity.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials, such as specialized polymers and resins.
5. Mechanism of Action: The mechanism involves interaction with specific molecular targets, often proteins or enzymes. The sulfonamide group is known for its ability to inhibit enzyme activity by mimicking natural substrates, while the benzothiophene core provides structural stability and specific binding affinity.
Comparison with Similar Compounds
Similar Compounds: : Other sulfonamide derivatives, such as 4-aminobenzenesulfonamide and N-ethyl-2-pyrrolidonesulfonamide, share similar functional groups but differ in their core structures.
Uniqueness: : The combination of a benzothiophene core with a hydroxypropan-2-yl and chloro group gives this compound unique physical and chemical properties, enhancing its utility in various applications.
5-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-1-benzothiophene-3-sulfonamide . Fascinating how a single molecule can play so many roles, right?
Properties
IUPAC Name |
5-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-1-benzothiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S2/c1-8(6-15)14(2)19(16,17)12-7-18-11-4-3-9(13)5-10(11)12/h3-5,7-8,15H,6H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHDYILNQYKAV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)S(=O)(=O)C1=CSC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(C)S(=O)(=O)C1=CSC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.